molecular formula C15H19N3O2 B2709687 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide CAS No. 1008963-31-2

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Número de catálogo B2709687
Número CAS: 1008963-31-2
Peso molecular: 273.336
Clave InChI: SDZBTPJTVVTJFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide” is a chemical compound with the molecular formula C12H15N3O2 . It is related to the class of compounds known as quinoxalines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The compound also contains acetamide and prop-2-enyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.2664 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources .

Aplicaciones Científicas De Investigación

Antiviral and Neuroprotective Properties

One study highlights the therapeutic efficacy of a novel anilidoquinoline derivative, closely related to the target compound, in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects, indicating its potential for treating viral encephalitis and other viral infections (Ghosh et al., 2008).

Cardiotonic Activity

Research into dihydropyridazinone derivatives, structurally similar to the compound of interest, has demonstrated their effectiveness as potent positive inotropes. These findings suggest potential applications in developing treatments for heart failure and other cardiac conditions (Robertson et al., 1986).

Structural and Fluorescent Properties

Studies on amide-containing isoquinoline derivatives reveal insights into their structural aspects and properties, including interactions with mineral acids and potential applications in materials science due to their fluorescence capabilities (Karmakar et al., 2007).

Antipsychotic Effects

Research into 7H-naphtho[1,2,3-de]quinolin-7-one derivatives has evaluated their anti-schizophrenia activities, showcasing the potential of these compounds in developing new therapeutic strategies for schizophrenia with high efficacy and low side effects (Moghaddam et al., 2013).

Anticancer and Radioprotective Agents

A study reports the synthesis of novel quinolines, including 4-(quinolin-l-yl) benzenesulfonamide derivatives, which displayed in vitro anticancer activity. Additionally, one compound exhibited in vivo radioprotective activity, suggesting potential applications in cancer treatment and radioprotection (Ghorab et al., 2008).

Neuroprotection Against Cerebral Ischemia

NBQX, an analog of the quinoxalinedione antagonists, has been shown to protect against global ischemia, providing a basis for its potential use as a neuroprotectant in treating cerebral ischemia and other neurodegenerative conditions (Sheardown et al., 1990).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available resources. Quinoxalines have been studied for their potential biological activities, but the specific activities can vary widely depending on the exact structure of the compound .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with all chemicals, it should be handled with appropriate safety measures .

Propiedades

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h4,6-7,13,17H,1,5,8H2,2-3H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZBTPJTVVTJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.